molecular formula C14H10Cl2N2O2S3 B1223429 2,6-dichloro-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide

2,6-dichloro-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide

Cat. No. B1223429
M. Wt: 405.3 g/mol
InChI Key: NNLPRDFLHLZBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide is a sulfonamide.

Scientific Research Applications

Antitumor Activity

A significant application of compounds related to 2,6-dichloro-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide is in antitumor research. Studies have synthesized various derivatives and evaluated their antitumor activities. For instance, Sławiński and Brzozowski (2006) synthesized a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, showing promising activity and selectivity against lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006). Similarly, Tomorowicz et al. (2020) developed a series of novel benzenesulfonamides, some of which showed significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).

Antidiabetic Activity

This compound has been explored for its potential antidiabetic properties. Moreno-Díaz et al. (2008) synthesized N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives, which showed significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model (Moreno-Díaz et al., 2008).

Environmental Monitoring

These compounds are also relevant in environmental studies. Maceira et al. (2018) developed a method to determine benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples, highlighting their occurrence in various environments (Maceira et al., 2018).

Molecular Docking and Structure-Activity Relationship Studies

These compounds have been the subject of molecular docking and quantitative structure–activity relationship (QSAR) studies to understand their interaction with biological targets. For example, Sławiński et al. (2012) synthesized novel benzenesulfonamide derivatives and evaluated their anticancer activity, using molecular docking to understand their potential mechanisms of action (Sławiński et al., 2012).

Antimicrobial Properties

Compounds in this class have also been investigated for their antimicrobial properties. Singh and Sharma (2014) synthesized benzenesulfonamide-based bipyrazoles and evaluated their antimicrobial activity, indicating potential as new antibacterial agents (Singh & Sharma, 2014).

properties

Product Name

2,6-dichloro-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide

Molecular Formula

C14H10Cl2N2O2S3

Molecular Weight

405.3 g/mol

IUPAC Name

2,6-dichloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzenesulfonamide

InChI

InChI=1S/C14H10Cl2N2O2S3/c1-21-14-17-11-6-5-8(7-12(11)22-14)18-23(19,20)13-9(15)3-2-4-10(13)16/h2-7,18H,1H3

InChI Key

NNLPRDFLHLZBIJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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